The Allosteric Activation of SERCA2 by CDN1163: A Technical Guide
The Allosteric Activation of SERCA2 by CDN1163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). This document synthesizes key findings from peer-reviewed literature to detail the molecular interactions, kinetic effects, and downstream cellular consequences of CDN1163 action, offering a valuable resource for researchers in cellular biology, pharmacology, and drug discovery.
Core Mechanism of Action: Allosteric Activation
CDN1163 is a novel quinoline (B57606) derivative that functions as a direct, allosteric activator of the SERCA2 pump.[1][2][3] Unlike competitive inhibitors that bind to the active site, CDN1163 is understood to bind to a distinct, allosteric site on the enzyme. This interaction induces a conformational change that enhances the enzyme's catalytic activity.[2] The primary consequence of this activation is an increased rate of calcium sequestration from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby augmenting the efficiency of intracellular calcium homeostasis.[2][4] While the precise binding site within the SERCA2 protein is yet to be fully elucidated, its lipophilic nature suggests a location within the transmembrane region of the ATPase.[5]
The activation of SERCA2 by CDN1163 has been demonstrated to be independent of the regulatory protein phospholamban (PLN), as Förster resonance energy transfer (FRET) studies have shown that CDN1163 does not displace PLN from its complex with SERCA2a.[1] This indicates a distinct mechanism of activation from physiological regulators that modulate the SERCA-PLN interaction.
Quantitative Analysis of CDN1163's Effect on SERCA2 Kinetics
The interaction of CDN1163 with SERCA2 results in measurable changes to the enzyme's kinetic parameters. The following tables summarize the key quantitative data reported in the literature.
| Parameter | SERCA Isoform | Value | Experimental System | Reference |
| EC₅₀ (Activation) | SERCA2a | 2.3 µM | ATPase Activity Assay | [6] |
| SERCA (general) | 6.0 ± 0.3 µM | Ca²⁺ Translocation Assay (SSM-based) | [7] | |
| Vmax (Maximal Velocity) | SERCA2a | ~11.8% increase | ATPase Activity Assay | [6] |
| SERCA2a | ~30% increase (at 10 µM CDN1163) | ATPase Activity Assay | [7] | |
| SERCA2b | Dose-dependent increase | ER Microsomes (from liver) | [2] | |
| KCa (Calcium Affinity) | SERCA2a | Increased (from 1.9 ± 0.3 µM to 2.7 ± 0.2 µM) | ATPase Activity Assay (in the absence of AMP-PCP) | [6] |
| SERCA2a | Decreased affinity (from 1.3 ± 0.2 nM to 1.5 ± 0.2 nM) | TCSPC Imaging (in the presence of AMP-PCP) | [6] |
Note: The conflicting data on KCa may be attributable to the different experimental conditions and techniques employed.
Downstream Cellular and Physiological Consequences
The enhancement of SERCA2 activity by CDN1163 initiates a cascade of downstream cellular events, primarily linked to the restoration of proper calcium homeostasis and the mitigation of ER stress.
Activation of SERCA2 by CDN1163 leads to a reduction in cytosolic calcium levels and replenishment of ER calcium stores.[2] This helps to alleviate ER stress, a condition implicated in a variety of metabolic and neurodegenerative diseases.[8][9] The restoration of ER calcium homeostasis is also linked to improved mitochondrial function and biogenesis.[3] Furthermore, some studies suggest that SERCA2 activation by CDN1163 can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[8] This has been associated with beneficial effects on glucose and lipid metabolism.[3][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CDN1163 on SERCA2.
SERCA ATPase Activity Assay (Malachite Green-based)
This assay quantifies the rate of ATP hydrolysis by SERCA by measuring the amount of inorganic phosphate (B84403) (Pi) released.
Materials:
-
SERCA-containing microsomes (e.g., from cardiac or skeletal muscle, or liver ER)
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
-
CaCl₂ solution (for varying free Ca²⁺ concentrations)
-
ATP solution (e.g., 100 mM stock)
-
CDN1163 stock solution (in DMSO)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl), Solution C (1.5% Tween-20). Mix A and B in a 3:1 ratio, then add Solution C to a final concentration of 0.05%.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
Procedure:
-
Prepare Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing assay buffer, CaCl₂ to achieve the desired free calcium concentration, and the desired concentration of CDN1163 (or DMSO for control).
-
Add SERCA: Add SERCA-containing microsomes to each well to a final concentration of approximately 1-2 µ g/well .
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow CDN1163 to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1% SDS).
-
Color Development: Add the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes for color development.
-
Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.
-
Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard.
Calcium Uptake Assay (Fluorescent-based)
This assay measures the rate of Ca²⁺ uptake into SERCA-containing vesicles using a calcium-sensitive fluorescent dye.
Materials:
-
SERCA-containing microsomes
-
Uptake Buffer: 100 mM KCl, 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM potassium oxalate, 10 µM free Ca²⁺
-
Fluo-3 (or other suitable calcium indicator)
-
ATP solution
-
CDN1163 stock solution (in DMSO)
-
Fluorometer with kinetic reading capabilities
Procedure:
-
Vesicle Preparation: Resuspend SERCA-containing microsomes in the uptake buffer.
-
Dye Loading (if measuring intra-vesicular calcium): Load the vesicles with a calcium indicator according to the manufacturer's protocol. Alternatively, monitor the decrease in extra-vesicular fluorescence.
-
Assay Setup: In a fluorometer cuvette, add the uptake buffer and the SERCA vesicles.
-
Add Compound: Add the desired concentration of CDN1163 or DMSO.
-
Baseline Reading: Record a stable baseline fluorescence.
-
Initiate Uptake: Add ATP to a final concentration of 1-5 mM to initiate calcium uptake.
-
Kinetic Measurement: Immediately begin recording the fluorescence signal over time. A decrease in extra-vesicular fluorescence indicates calcium uptake into the vesicles.
-
Data Analysis: Calculate the initial rate of calcium uptake from the slope of the fluorescence curve.
Isoform-Specific and Time-Dependent Effects
It is crucial to note that the effects of CDN1163 can be both SERCA isoform-specific and time-dependent. For instance, studies in T-lymphocytes, which express both SERCA2b and SERCA3, have shown that short-term exposure to CDN1163 can paradoxically lead to a decrease in Ca²⁺ uptake by SERCA2b-controlled stores while activating SERCA3-regulated stores.[10][11] However, longer-term exposure appears to enhance Ca²⁺ storage in the SERCA2b pool.[10] These complex effects highlight the need for careful consideration of the cellular context and experimental timeframe when interpreting the actions of CDN1163.
Conclusion
CDN1163 represents a valuable pharmacological tool for the study of SERCA2 function and a potential therapeutic lead for diseases associated with ER stress and dysfunctional calcium homeostasis. Its mechanism as a direct, allosteric activator distinguishes it from other modulators of SERCA activity. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the biological roles of SERCA2 and the therapeutic potential of its activation. Future research focusing on the precise binding site and the structural dynamics of CDN1163-SERCA2 interaction will further refine our understanding of this promising small molecule activator.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule SERCA activator CDN1163 increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDN 1163 | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Stimulation of Ca2+‐ATPase Transport Activity by a Small‐Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activator CDN1163 Exerts Complex Time-Dependent and SERCA Isoform-Specific Effects on T Lymphocyte Ca2+ Store Functions[v2] | Preprints.org [preprints.org]
- 11. SERCA Modulators Reveal Distinct Signaling and Functional Roles of T Lymphocyte Ca2+ Stores - PMC [pmc.ncbi.nlm.nih.gov]
